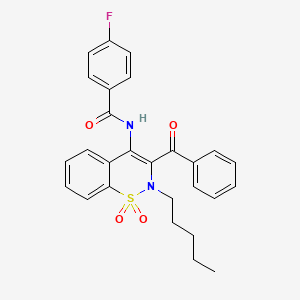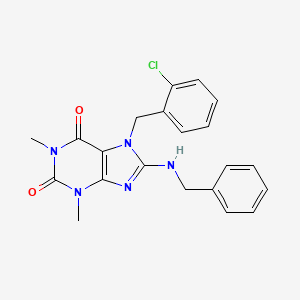![molecular formula C15H23N3O2 B11582225 4-methyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3,6-diol](/img/structure/B11582225.png)
4-methyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-4-METHYL-1-(OCTAN-2-YL)-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-METHYL-1-(OCTAN-2-YL)-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of raw materials, reaction conditions, and purification methods are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-4-METHYL-1-(OCTAN-2-YL)-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-b]pyridine core.
Scientific Research Applications
3-HYDROXY-4-METHYL-1-(OCTAN-2-YL)-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-HYDROXY-4-METHYL-1-(OCTAN-2-YL)-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-2-QUINOLONES: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
8-AZABICYCLO[3.2.1]OCTANE DERIVATIVES: These compounds have a similar bicyclic structure and are studied for their pharmacological properties.
Uniqueness
The uniqueness of 3-HYDROXY-4-METHYL-1-(OCTAN-2-YL)-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific substitution pattern and the presence of the octanyl side chain, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
4-methyl-1-octan-2-yl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C15H23N3O2/c1-4-5-6-7-8-11(3)18-14-13(15(20)17-18)10(2)9-12(19)16-14/h9,11H,4-8H2,1-3H3,(H,16,19)(H,17,20) |
InChI Key |
SNIJEWPMRHCZPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)N1C2=C(C(=CC(=O)N2)C)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methylphenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11582150.png)
![N-benzyl-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11582162.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11582166.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B11582175.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11582181.png)

![(5Z)-2-(2-methylphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11582188.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[ethyl(phenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11582191.png)
![prop-2-en-1-yl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11582192.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11582210.png)
![6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11582217.png)
![2-{(E)-2-[4-(acetyloxy)-3,5-dimethoxyphenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11582228.png)
